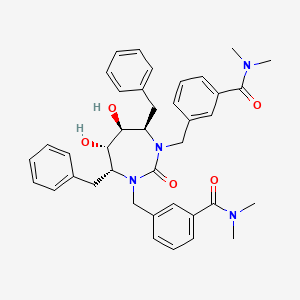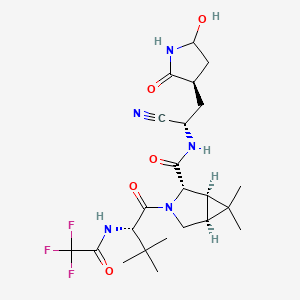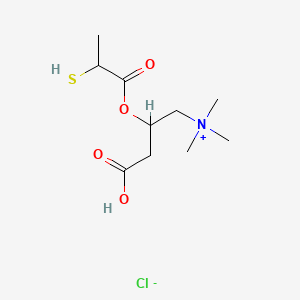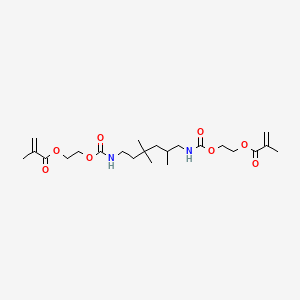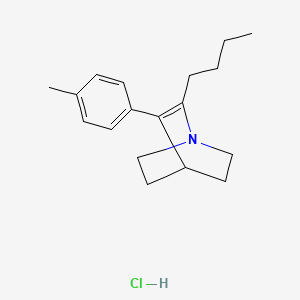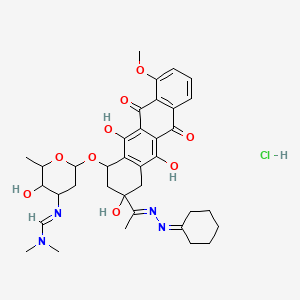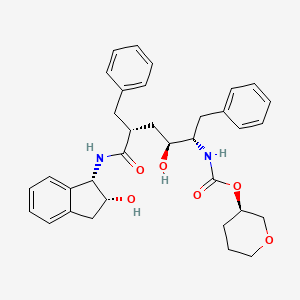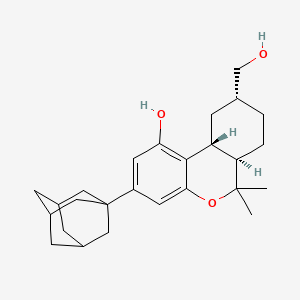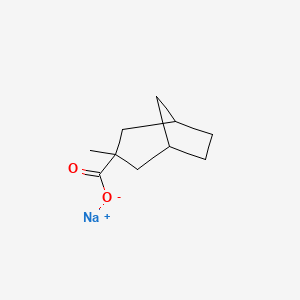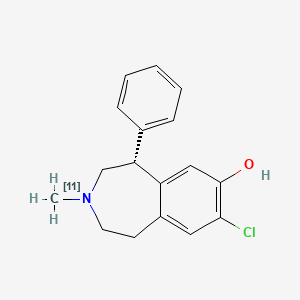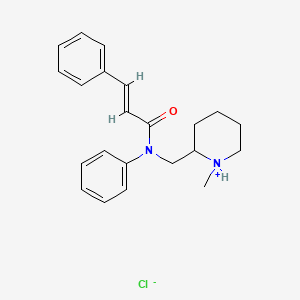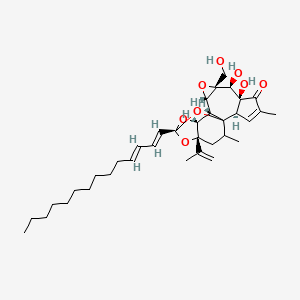
Huratoxin, 34-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a diterpene-hexaol orthoester with a complex structure that includes a 1,3-trideca-dienyl, an isopropenyl, a secondary methyl, an α-methylcyclopentenone, an epoxide, and three hydroxyl groups . This compound is known for its potent piscicidal activity, making it significantly more effective than rotenone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Huratoxin, 34-methyl- is primarily isolated from the natural sap of Hura crepitans . The isolation process involves soaking air-dried and milled foliage in 90% methanol, followed by extraction with methanol . The diterpene-polyol obtained from the acid hydrolysis of hexahydrohuratoxin is converted to an orthoacetate, which plays a crucial role in the structural elucidation of huratoxin .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for huratoxin, 34-methyl-. The compound is mainly obtained through natural extraction processes from the Hura crepitans tree .
Chemical Reactions Analysis
Types of Reactions: Huratoxin, 34-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The compound’s complex structure allows it to participate in multiple reaction pathways.
Common Reagents and Conditions: Common reagents used in the reactions involving huratoxin, 34-methyl- include strong acids for hydrolysis and methanol for extraction . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions of huratoxin, 34-methyl- include various derivatives of the original compound, such as orthoacetates and other diterpene-polyol derivatives .
Scientific Research Applications
Huratoxin, 34-methyl- has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its potent piscicidal activity makes it a valuable tool for studying aquatic ecosystems and controlling fish populations . Additionally, the compound’s unique structure and reactivity make it an interesting subject for organic chemistry research .
In medicine, huratoxin, 34-methyl- has shown potential as an anti-cancer agent due to its ability to inhibit protein kinase C (PKC) isozymes, which are involved in cell proliferation and survival . This makes it a promising candidate for further research in cancer therapy.
Mechanism of Action
The mechanism of action of huratoxin, 34-methyl- involves the inhibition of specific molecular targets, such as protein kinase C (PKC) isozymes . By inhibiting these enzymes, huratoxin, 34-methyl- can disrupt cellular signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer research, where the inhibition of PKC isozymes can lead to reduced tumor growth and increased apoptosis .
Comparison with Similar Compounds
Huratoxin, 34-methyl- can be compared to other similar compounds, such as mezerein and callicarpone . These compounds share structural similarities and exhibit similar biological activities, such as piscicidal and anti-cancer properties. huratoxin, 34-methyl- is unique in its specific combination of functional groups and its potent activity against PKC isozymes .
List of Similar Compounds:- Mezerein
- Callicarpone
- Rotenone
These compounds, like huratoxin, 34-methyl-, are diterpenes with complex structures and significant biological activities .
Properties
Molecular Formula |
C35H50O8 |
|---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
(2R,6S,7S,8R,10S,11S,12R,14R,16R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-tetradeca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C35H50O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-33-41-28-26-29-32(21-36,40-29)30(38)34(39)25(19-23(4)27(34)37)35(26,43-33)24(5)20-31(28,42-33)22(2)3/h15-19,24-26,28-30,36,38-39H,2,6-14,20-21H2,1,3-5H3/b16-15+,18-17+/t24?,25-,26-,28-,29+,30-,31-,32+,33+,34-,35?/m1/s1 |
InChI Key |
XUTWSWVTCRFNFW-UIGYKMGUSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/C=C/[C@@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H](C4(O1)C(C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


